Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)14-27-17-9-8-16(20-21-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXSMFDLLESHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331636 | |
| Record name | ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893990-17-5 | |
| Record name | ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (referred to as "the compound" hereafter) is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.47 g/mol
- CAS Registry Number : 893990-17-5
The compound features a piperazine core, which is known for enhancing the bioavailability of drugs. The presence of a sulfanylacetyl group and a phenylpyridazine moiety contributes to its unique biological profile.
The biological activity of the compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
- Cell Signaling Pathways : The compound modulates key signaling pathways, including:
- NF-κB pathway involved in inflammation
- PI3K/Akt pathway related to cell survival and proliferation
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15.2 | |
| MCF-7 | 12.8 | |
| A549 | 18.5 |
These results suggest that the compound may act as a promising lead for developing anticancer agents.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 250 | 120 | 52 |
| IL-6 | 300 | 150 | 50 |
This indicates its potential utility in treating inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
These findings support the compound's potential as an antimicrobial agent.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results showed:
- Neuronal Viability : Increased by approximately 40% compared to control groups when treated with the compound.
This suggests that it may have therapeutic implications for neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations :
- Sulfanylacetyl vs. Sulfonyl Groups : The sulfanylacetyl linker (as in the target compound and ) enhances lipophilicity (LogP ~2.6) compared to sulfonyl derivatives (e.g., ), which may improve membrane permeability .
- Biological Activity : The oxadiazole-thioether analog () exhibits antimicrobial activity, suggesting the target compound’s pyridazinyl group could be optimized for similar applications.
- Synthetic Flexibility : Sulfonyl-substituted derivatives (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions, while sulfanylacetyl analogs require thioether bond formation (e.g., via NaBH3CN-mediated reductive amination) .
Piperazine Derivatives with Heterocyclic Appendages
Piperazine-carboxylates bearing heterocycles like indoles, pyrimidines, or oxadiazoles are well-studied:
Key Observations :
- Heterocycle Impact : Pyridazine (target compound) and pyrimidine () substituents may confer distinct electronic profiles, influencing target selectivity.
- Yield and Synthesis : Indole derivatives () achieve high yields (94%) under catalytic conditions, whereas oxadiazole synthesis () requires multistep protocols.
Physicochemical and Crystallographic Comparisons
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~404.5 g/mol, extrapolated from ) aligns with drug-like properties, though its LogP (estimated ~2.6) may necessitate formulation optimization for solubility .
- Crystallography: Sulfonyl-piperazine derivatives () crystallize in monoclinic systems, validated via SHELX refinement . This suggests the target compound’s structure could be resolved similarly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
